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Compound of Interest

Compound Name: GSK931145

Cat. No.: B10773678 Get Quote

This guide provides an in-depth overview of GSK931145, a selective inhibitor of the glycine

transporter type 1 (GlyT-1), and its application in target engagement studies. Designed for

researchers, scientists, and professionals in drug development, this document details the core

pharmacology of GSK931145, experimental protocols for its use as a positron emission

tomography (PET) ligand, and the associated signaling pathways.

Introduction to GSK931145 and its Target
GSK931145 is a potent and selective antagonist of the glycine transporter type 1 (GlyT-1), a

key protein in the central nervous system responsible for the reuptake of glycine from the

synaptic cleft. By inhibiting GlyT-1, GSK931145 increases the extracellular concentration of

glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This

modulation of NMDA receptor activity is a therapeutic strategy being explored for conditions

such as schizophrenia, where NMDA receptor hypofunction is implicated.[1]

Radiolabeled with carbon-11 ([11C]GSK931145), the compound serves as a valuable PET

imaging agent to assess GlyT-1 expression and occupancy in the brain.[2][3][4] This allows for

direct measurement of target engagement in both preclinical and clinical studies, aiding in dose

selection and confirming the mechanism of action for GlyT-1 inhibitors.[2][3]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for GSK931145 and its use

in characterizing other GlyT-1 inhibitors.
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Table 1: In Vitro and In Vivo Properties of GSK931145

Parameter Value Species/Tissue Reference

pIC50 (GlyT-1) 8.4 - [5]

pIC50 (GlyT-2) 4.6 - [5]

pKi 8.97 Rat Cortex [5]

logD 2.53 - [5]

Brain-Blood AUC

Ratio
1.9 - [5]

Binding Potential

(BPND)
1.5 - 3

Primate (Midbrain,

Thalamus,

Cerebellum)

[2][4]

Plasma Free Fraction

(fP)
0.8% Primate [2][4]

Plasma Free Fraction

(fP)
8% Human [2][4]

K1 (Plasma to Brain

Transfer Rate)
0.126 mL cm-3 min-1 Primate [2][4]

K1 (Plasma to Brain

Transfer Rate)
0.025 mL cm-3 min-1 Human [2][4]

Table 2: GlyT-1 Occupancy Studies using [11C]GSK931145

Compound EC50 Species Reference

GSK1018921 22.5 ng/mL Primate [2]

GSK1018921 45.7 ng/mL Human [2]

Signaling Pathway and Mechanism of Action
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GSK931145 exerts its effect by inhibiting the GlyT-1 transporter. This transporter is crucial for

maintaining low synaptic glycine levels. By blocking GlyT-1, GSK931145 leads to an increase

in synaptic glycine, which then enhances the activation of NMDA receptors, as glycine is an

obligatory co-agonist for these receptors.
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Mechanism of action of GSK931145.

Experimental Protocols for Target Engagement
Studies
The primary method for assessing GSK931145 target engagement is through PET imaging

using its radiolabeled form, [11C]GSK931145.

4.1. Radiosynthesis of [11C]GSK931145

GSK931145 is labeled with 11C using [11C]methyl iodide or [11C]methyl triflate.[3] The final

product should have a radiochemical purity of >99% as determined by high-performance liquid

chromatography (HPLC) and a specific activity of >39 GBq/μmol.[5][6] The purified

[11C]GSK931145 is then formulated in normal saline for intravenous injection.[5][6]

4.2. Animal and Human PET Imaging Protocol
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The following is a general protocol for in vivo PET imaging with [11C]GSK931145.

Subject Preparation: Subjects (preclinical models or human volunteers) are positioned in the

PET scanner. For arterial blood sampling, an arterial line is placed.

Radiotracer Administration: A bolus injection of [11C]GSK931145 is administered

intravenously. The injected dose is recorded.

PET Scan Acquisition: Dynamic PET scans are acquired for a duration of up to 120 minutes

post-injection.[6]

Arterial Blood Sampling: If a plasma input function is required, arterial blood samples are

collected throughout the scan to measure the concentration of the parent radiotracer and its

metabolites over time.

Image Analysis:

Regions of interest (ROIs) are delineated on the PET images, often co-registered with

anatomical MRI scans, for brain regions known to have high GlyT-1 expression (e.g.,

midbrain, thalamus, cerebellum).[2][4]

Time-activity curves (TACs) are generated for each ROI.

Kinetic modeling (e.g., two-tissue compartmental model or a pseudo-reference tissue

model) is applied to the TACs to estimate outcome measures such as the volume of

distribution (VT) and binding potential (BPND).[2]

Occupancy Studies: To determine the target occupancy of a non-radiolabeled GlyT-1

inhibitor, baseline PET scans are performed, followed by administration of the inhibitor at

various doses. Post-dose PET scans are then acquired to measure the reduction in

[11C]GSK931145 binding. The relationship between the inhibitor's plasma concentration and

the change in BPND is used to calculate the EC50.[2]

4.3. Whole-Body Biodistribution and Dosimetry

Whole-body PET scans are conducted to assess the distribution of [11C]GSK931145
throughout the body and to calculate the radiation dose.[7]
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Scanning: Whole-body PET scans are acquired at multiple time points after radiotracer

injection.

ROI Delineation: ROIs are drawn on major organs (e.g., liver, kidneys, lungs).[7]

Dosimetry Calculation: Time-activity curves for each organ are used to calculate residence

times. Radiation dose estimates are then calculated using software such as OLINDA/EXM.

[7] Studies in humans have shown the highest absorbed radiation dose to be in the liver, with

an average effective dose of 4.02 μSv/MBq for males and 4.95 μSv/MBq for females.[7]

Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a target engagement study using

[11C]GSK931145 PET.
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Workflow for a [11C]GSK931145 PET target engagement study.

Conclusion
GSK931145 is a critical tool for investigating the role of GlyT-1 in the central nervous system

and for the development of novel therapeutics targeting this transporter. As a PET ligand,

[11C]GSK931145 allows for the direct in vivo quantification of GlyT-1, providing invaluable

information on target engagement that can guide drug development programs. The
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methodologies outlined in this guide provide a framework for conducting robust and informative

target engagement studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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